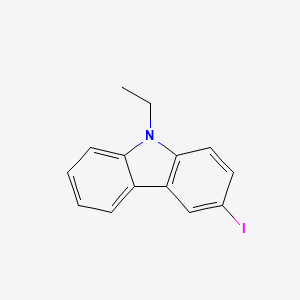

9-Ethyl-3-iodocarbazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-ethyl-3-iodocarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12IN/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSDZGUORVTLQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)I)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399042 | |

| Record name | 3-iodo-N-ethylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50668-21-8 | |

| Record name | 3-iodo-N-ethylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-ETHYL-3-IODOCARBAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Profile & Application Guide: 9-Ethyl-3-iodocarbazole for OLED Research

[1]

Executive Summary: The Lynchpin Intermediate[1]

In the architecture of Organic Light-Emitting Diodes (OLEDs), 9-Ethyl-3-iodocarbazole (CAS: 50668-21-8) serves as a critical "lynchpin" intermediate.[1] Unlike final layer materials (emitters or hosts), this compound is a functional building block. Its value lies in the C-3 iodine position , which provides a highly reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) while the N-9 ethyl group ensures solubility and prevents aggregation in the final thin film.[1]

This guide details the physicochemical properties, synthesis protocols, and quality control (QC) workflows required to utilize this intermediate effectively in the development of Hole Transport Materials (HTMs) and Phosphorescent Hosts.

Physicochemical Specifications

The following data aggregates standard industrial specifications for high-purity research grades (>98%).

Table 1: Physical Properties & Identifiers[2][3]

| Property | Specification | Notes |

| IUPAC Name | 9-Ethyl-3-iodo-9H-carbazole | |

| CAS Number | 50668-21-8 | Verified Identifier |

| Molecular Formula | C₁₄H₁₂IN | |

| Molecular Weight | 321.16 g/mol | Monoisotopic Mass: ~321.00 Da |

| Appearance | White to off-white crystalline powder | Yellowing indicates free iodine (degradation) |

| Melting Point | 80 °C – 90 °C (Typical) | Note: Starting material (9-Ethylcarbazole) melts at 68-70°C. Iodine substitution increases molecular rigidity and MP.[1][2][3][4] |

| Solubility | Soluble: DCM, CHCl₃, THF, TolueneInsoluble: Water, Methanol (cold) | Critical for solution-processing synthesis |

| Purity Grade | > 98.0% (HPLC) | > 99.5% required for device-grade synthesis |

Structural Characterization (NMR Signature)

To validate the identity of the compound during synthesis, look for the desymmetrization of the carbazole core.[1]

Synthetic Utility & Mechanism[6]

The utility of this compound stems from the difference in reactivity between the C-3 and C-6 positions.[1] Monosubstitution at C-3 allows researchers to create asymmetric "Dimer" or "Trimer" structures, which are essential for tuning the HOMO/LUMO levels of Hole Transport Layers (HTL).[1]

Diagram 1: Synthetic Pathway & Utility

This diagram illustrates the transformation of the raw material into the intermediate and its subsequent conversion into active OLED layers.[1]

Caption: Synthesis workflow showing the conversion of 9-Ethylcarbazole to the 3-iodo intermediate, followed by divergence into Hole Transport Materials (HTM) or Host materials.

Experimental Protocols

Protocol A: Purification of Commercial Grade Material

Commercial samples often contain traces of di-iodo species (3,6-diiodo-9-ethylcarbazole) or unreacted starting material.[1] For OLED applications, these impurities act as charge traps.[5]

Reagents:

-

Crude this compound[1]

-

Dichloromethane (DCM) - HPLC Grade[1]

-

Ethanol - Absolute[1]

-

Silica Gel (230-400 mesh)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 5.0 g of crude material in the minimum amount of DCM (~15-20 mL) at 35°C.

-

Adsorption: Add 10 g of silica gel to the solution and evaporate the solvent under reduced pressure to create a "dry load."

-

Column Chromatography:

-

Pack a column with silica gel using Hexane.

-

Elute with a gradient of Hexane:DCM (10:1 to 4:1) .

-

Rationale: The non-polar starting material elutes first. The mono-iodo product elutes second. The di-iodo impurity (more polar due to polarizability) elutes last.[1]

-

-

Recrystallization (Polishing):

-

Dissolve the chromatographed solid in hot Ethanol (70°C).

-

Allow to cool slowly to room temperature, then to 4°C.

-

Filter the white needles and dry under vacuum at 40°C for 6 hours.

-

Protocol B: Quality Control (QC) Assessment

Before using this intermediate in a complex coupling reaction, validate its purity.

System: HPLC (C18 Column) Mobile Phase: Acetonitrile : Water (80:20) Flow Rate: 1.0 mL/min Detection: UV @ 254 nm and 290 nm (Carbazole absorption bands)[1]

Application Case Study: Synthesis of a Hole Transport Material

Objective: Synthesize N,N-diphenyl-9-ethyl-9H-carbazol-3-amine (a model HTM) using this compound.

Mechanism: Buchwald-Hartwig Cross-Coupling.[1] Why this precursor? The iodine bond is weaker than a bromine bond, allowing the reaction to proceed at lower temperatures (80-90°C) with higher yields, preserving the integrity of the ethyl group.

Diagram 2: QC & Synthesis Decision Tree

This logic flow ensures that only high-quality precursors enter the expensive metal-catalyzed synthesis stage.[1]

Caption: Quality Control Decision Tree. Visual yellowing suggests iodine liberation, requiring chromatography. Low HPLC purity requires recrystallization.

Handling & Stability

-

Light Sensitivity: Iodinated aromatic compounds are photosensitive.[1] Prolonged exposure to light can cause homolytic cleavage of the C-I bond, liberating iodine (turning the sample yellow) and forming radical species.[1]

-

Storage: Amber glass vials, stored in the dark.

-

-

Oxidation: The carbazole nitrogen is protected by the ethyl group, but the electron-rich ring is susceptible to oxidation over long periods. Store under Nitrogen or Argon if keeping for >3 months.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C14H12IN | CID 4073362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 50668-21-8|9-Ethyl-3-iodo-9H-carbazole|BLD Pharm [bldpharm.com]

- 4. 3-iodo-9H-carbazole | C12H8IN | CID 3678069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

The Role of Carbazole Derivatives in Optoelectronics: A Technical Guide to Synthesis, Properties, and Device Applications

Abstract: Carbazole derivatives have emerged as a cornerstone in the field of organic optoelectronics, underpinning significant advancements in devices such as organic light-emitting diodes (OLEDs), solar cells, and sensors. Their inherent electronic properties, including excellent hole-transporting capabilities, high thermal and electrochemical stability, and a readily tunable molecular structure, make them exceptionally versatile building blocks. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the electronic properties of carbazole derivatives. We will delve into the fundamental principles of their molecular design, detailing synthetic strategies and structure-property relationships that govern their performance. Furthermore, this guide offers detailed, step-by-step experimental protocols for the synthesis, characterization, and device fabrication of carbazole-based materials. By integrating field-proven insights with technical accuracy, this document aims to serve as an essential resource for the rational design and application of novel carbazole derivatives in next-generation optoelectronic technologies.

Part 1: Fundamental Electronic and Photophysical Properties of Carbazole Derivatives

The Carbazole Core: An Electron-Rich Building Block

Carbazole is a heterocyclic aromatic compound featuring a central nitrogen-containing five-membered ring fused between two benzene rings. This rigid, planar structure endowed with a lone pair of electrons on the nitrogen atom is inherently electron-rich, which is the foundation of its excellent hole-transporting properties.[1][2] When an electric field is applied, the carbazole moiety can readily stabilize a positive charge (a "hole"), allowing for efficient charge transport. This, combined with its high thermal and electrochemical stability, makes carbazole a robust and reliable building block for organic electronic materials.[3][4]

Caption: The basic molecular structure of 9H-carbazole.

Molecular Engineering: Tuning the Optoelectronic Properties

The true power of carbazole lies in its versatility for chemical modification. By strategically attaching different functional groups at various positions on the carbazole core, its electronic and photophysical properties can be precisely tuned.[5][6] The most common positions for functionalization are the nitrogen atom (N-9 position) and the carbon atoms at the 3, 6, 2, and 7 positions.[7]

-

N-substitution: Attaching aryl groups to the nitrogen atom can enhance solubility and influence the molecular packing in the solid state, which in turn affects charge transport.

-

C-substitution: Introducing electron-donating or electron-withdrawing groups at the carbon positions allows for precise control over the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is crucial for optimizing the performance of a material in a specific device application. For instance, in OLEDs, tuning the HOMO and LUMO levels is essential for efficient charge injection and confinement.[8]

A particularly effective strategy for tuning the properties of carbazole derivatives is the creation of donor-acceptor (D-A) or donor-π-acceptor (D-π-A) architectures.[9][10] In these molecules, the electron-rich carbazole unit acts as the electron donor, and it is chemically linked (often via a π-conjugated bridge) to an electron-withdrawing group (the acceptor). This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which can lead to desirable properties such as red-shifted emission and thermally activated delayed fluorescence (TADF).[11]

Caption: Common substitution positions on the carbazole core.

Key Photophysical Phenomena

The diverse applications of carbazole derivatives in optoelectronics stem from their rich photophysical behavior.

-

Fluorescence and Phosphorescence: Like many organic molecules, carbazole derivatives can emit light through fluorescence (fast emission from a singlet excited state) and phosphorescence (slow emission from a triplet excited state). Carbazole-based dendrimers have been shown to be highly fluorescent and stable, making them suitable for blue-emitting materials in OLEDs.[12][13]

-

Thermally Activated Delayed Fluorescence (TADF): TADF is a mechanism that allows for the conversion of non-emissive triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC).[14][15] This process is crucial for achieving high internal quantum efficiencies in OLEDs. For efficient TADF, a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is required.[15][16] The D-A architecture in many carbazole derivatives is a key strategy to achieve a small ΔEST.[15]

-

Aggregation-Induced Emission (AIE): Some carbazole derivatives exhibit AIE, a phenomenon where the molecules are non-emissive in solution but become highly luminescent in the aggregated or solid state.[17] This property is highly desirable for solid-state lighting and sensing applications.

Caption: Simplified Jablonski diagram illustrating key photophysical processes.

Part 2: Synthesis and Characterization

Synthetic Strategies for Carbazole Derivatives

The synthesis of functionalized carbazole derivatives often involves well-established organic reactions.

This protocol describes a general procedure for the synthesis of N-arylcarbazoles, which are important intermediates for a wide range of optoelectronic materials.[18][19]

Step-by-Step Methodology:

-

Reactants and Reagents:

-

Carbazole or a substituted carbazole derivative (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst, e.g., Pd(PPh₃)₄ (0.02-0.05 eq)

-

Base, e.g., K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq)

-

Solvent, e.g., Toluene, Dioxane, or DMF

-

-

Reaction Setup:

-

To a flame-dried Schlenk flask, add the carbazole derivative, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent via syringe.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (usually 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and filter through a pad of Celite.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

This protocol outlines the synthesis of 3,6-disubstituted carbazoles, a common motif in high-performance organic electronic materials.[8][20]

Step-by-Step Methodology:

-

Bromination of Carbazole:

-

Dissolve carbazole in a suitable solvent like DMF or acetic acid.

-

Slowly add N-bromosuccinimide (NBS) (2.1 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Pour the reaction mixture into water to precipitate the product, 3,6-dibromocarbazole.[20]

-

-

N-Alkylation (Optional but common for solubility):

-

React 3,6-dibromocarbazole with an alkyl halide (e.g., 1-bromooctane) in the presence of a base (e.g., NaOH or K₂CO₃) in a solvent like acetone or DMF.[21]

-

-

Suzuki-Miyaura Coupling:

-

Follow the procedure outlined in Protocol 2.1.1, using the 3,6-dibromo-9-alkylcarbazole as the starting material and the desired arylboronic acid.

-

Electrochemical Characterization

Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[22][23][24]

Step-by-Step Methodology:

-

Instrumentation and Setup:

-

A potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[22]

-

-

Sample Preparation:

-

Prepare a dilute solution (typically 1 mM) of the carbazole derivative in a suitable solvent (e.g., dichloromethane, acetonitrile, or THF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[25]

-

Degas the solution by bubbling with an inert gas (e.g., Argon or Nitrogen) for at least 10-15 minutes to remove dissolved oxygen.[22]

-

-

Measurement:

-

Immerse the electrodes in the solution and record the cyclic voltammogram by scanning the potential.

-

Calibrate the potential scale using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.[25]

-

-

Data Analysis:

-

Determine the onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) from the voltammogram.[25]

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas:[25][26]

-

EHOMO = -[Eoxonset - EFc/Fc+1/2 + 4.8] (eV)

-

ELUMO = -[Eredonset - EFc/Fc+1/2 + 4.8] (eV)

-

-

The electrochemical bandgap (Egel) can be calculated as the difference between the LUMO and HOMO energy levels.

-

Caption: Workflow for determining HOMO/LUMO levels using cyclic voltammetry.

Spectroscopic Characterization

These techniques are fundamental for understanding the light absorption and emission properties of carbazole derivatives.[27]

Step-by-Step Methodology:

-

Instrumentation:

-

UV-Vis spectrophotometer and a spectrofluorometer.

-

-

Sample Preparation:

-

Solution: Prepare dilute solutions of the carbazole derivative in a spectroscopic grade solvent (e.g., dichloromethane, toluene, or THF) in a quartz cuvette.

-

Thin Film: Deposit a thin film of the material onto a quartz substrate by spin-coating, drop-casting, or vacuum evaporation.[28]

-

-

Measurement:

-

UV-Vis: Record the absorption spectrum over the desired wavelength range. A spectrum of the pure solvent or a blank substrate should be used as a reference.

-

PL: Excite the sample at a wavelength where it absorbs strongly and record the emission spectrum.

-

-

Data Analysis:

-

Identify the absorption (λabsmax) and emission (λemmax) maxima.

-

Determine the optical bandgap (Egopt) from the onset of the absorption edge using the formula: Egopt (eV) = 1240 / λonset (nm).[9]

-

PLQY is a critical parameter that quantifies the efficiency of the emission process.[11] The absolute method using an integrating sphere is the most accurate.[15]

Step-by-Step Methodology:

-

Instrumentation:

-

A spectrofluorometer equipped with an integrating sphere.

-

-

Measurement:

-

Place the sample (in a cuvette for solutions or as a thin film) inside the integrating sphere.

-

Record the emission spectrum of the excitation source with the sample in the sphere but not in the excitation beam path (to measure the lamp profile).

-

Record the spectrum with the sample directly in the excitation beam path. This will include both the sample's emission and the scattered excitation light.

-

-

Data Analysis:

-

The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons, which can be determined by integrating the areas of the emission and absorbed lamp profiles.[29]

-

This technique is used to measure the lifetime of the excited state and distinguish between prompt fluorescence and delayed fluorescence in TADF materials.[16]

Step-by-Step Methodology:

-

Instrumentation:

-

A time-resolved photoluminescence spectrometer with a pulsed laser source and a fast detector (e.g., a time-correlated single-photon counting system or a streak camera).

-

-

Measurement:

-

Excite the sample with a short laser pulse.

-

Record the photoluminescence decay as a function of time.

-

-

Data Analysis:

-

Fit the decay curve to an exponential function (or multiple exponentials) to extract the lifetimes of the prompt (nanosecond scale) and delayed (microsecond to millisecond scale) fluorescence components. The presence of a significant delayed component is a hallmark of TADF.[30]

-

Part 3: Applications in Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives are workhorse materials in OLEDs, serving various functions.[3][13][31]

-

Host Materials: Due to their high triplet energy and good charge transport properties, carbazole derivatives are excellent host materials for phosphorescent emitters.[8]

-

Fluorescent Emitters: They are particularly important for achieving stable and efficient deep-blue emission.[14][32]

-

TADF Emitters: As discussed, the D-A architecture of many carbazole derivatives makes them ideal candidates for highly efficient TADF emitters.[20][33]

This protocol describes the fabrication of a typical OLED using thermal evaporation.

Step-by-Step Methodology:

-

Substrate Cleaning:

-

Thoroughly clean indium tin oxide (ITO)-coated glass substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol.[14]

-

Treat the substrates with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

-

-

Organic Layer Deposition:

-

Place the cleaned substrates in a high-vacuum thermal evaporation chamber (<10-6 Torr).

-

Sequentially deposit the organic layers by heating the materials in crucibles. A typical device structure is: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL).[3][34]

-

The emissive layer can consist of a carbazole derivative as a host doped with a guest emitter, or the carbazole derivative itself can be the emitter.

-

-

Cathode Deposition:

-

Deposit a thin layer of a low work function metal (e.g., LiF or Ca) followed by a thicker layer of aluminum (Al) as the cathode without breaking the vacuum.[3]

-

-

Encapsulation and Characterization:

-

Encapsulate the device in an inert atmosphere (e.g., a glovebox) to protect it from oxygen and moisture.

-

Characterize the device by measuring its current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).

-

Caption: A typical multilayer OLED device architecture.

| Carbazole Derivative Type | Role in OLED | EQE (%) | Emission Color | Reference |

| Indeno[2,1-b]carbazole derivative | Fluorescent Emitter | >5 | Deep-Blue | [14] |

| Carbazole-benzocarbazole derivative | Host for green TADF emitter | >20 | Green | [35] |

| 1,3,6,8-tetramethyl-carbazole derivative | TADF Emitter | 26.0 | Yellow-Green | [15][16] |

| (Tetrafluorovinylphenyl)carbazole | Exciplex Emitter | 5.3 | Green | [34] |

Perovskite Solar Cells (PSCs)

In PSCs, carbazole derivatives have emerged as highly promising hole-transporting materials (HTMs), offering advantages over the commonly used spiro-OMeTAD in terms of cost and stability.[4][5][36]

This protocol outlines a general procedure for fabricating a PSC with a carbazole-based HTM.

Step-by-Step Methodology:

-

Substrate Preparation:

-

Clean FTO-coated glass substrates similarly to the OLED protocol.

-

-

Deposition of Electron Transport Layer (ETL):

-

Deposit a compact TiO₂ layer by spray pyrolysis or spin-coating, followed by a mesoporous TiO₂ layer.[5]

-

-

Perovskite Layer Deposition:

-

Infiltrate the mesoporous TiO₂ layer with a perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂) by spin-coating in a nitrogen-filled glovebox.

-

Anneal the film to form the crystalline perovskite layer.

-

-

Hole Transport Layer (HTL) Deposition:

-

Spin-coat a solution of the carbazole-based HTM (e.g., in chlorobenzene) with additives like Li-TFSI and tBP onto the perovskite layer.[17]

-

-

Electrode Deposition and Characterization:

-

Deposit a gold or silver back electrode by thermal evaporation.

-

Characterize the solar cell by measuring its current density-voltage (J-V) curve under simulated sunlight (AM 1.5G) to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).[35]

-

Caption: A typical n-i-p perovskite solar cell architecture.

| Carbazole-Based HTM | Hole Mobility (cm²/Vs) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |

| V1209 | 1.8 x 10-4 | ~18 | N/A | N/A | N/A | [5] |

| SGT-405 | N/A | 14.79 | N/A | N/A | N/A | [12] |

| Cross-linkable Carbazole | N/A | 16.9 | N/A | N/A | N/A | [18][36] |

| D-A type Carbazole (KZRD) | Higher than KZ and KZIC | 20.40 | N/A | N/A | N/A | [9] |

Part 4: Conclusion and Future Outlook

Carbazole derivatives have unequivocally demonstrated their immense value and versatility in the realm of optoelectronics. Their tunable electronic structure, excellent charge transport properties, and high stability have made them indispensable components in a wide array of devices. The ability to fine-tune their properties through molecular engineering has led to breakthroughs in OLED efficiency, particularly in the challenging blue region, and has paved the way for more stable and cost-effective perovskite solar cells.

However, challenges remain. For OLEDs, the development of even more stable and efficient deep-blue emitters with high color purity is an ongoing pursuit. In the context of PSCs, further improvements in the long-term operational stability of carbazole-based HTMs under real-world conditions are necessary.

The future of carbazole chemistry in optoelectronics is bright. The exploration of novel molecular architectures, such as multi-dimensional and cross-linkable structures, will continue to push the boundaries of device performance. Furthermore, the integration of computational screening and machine learning with experimental synthesis and characterization will accelerate the discovery of new carbazole derivatives with tailored properties for specific applications. As our understanding of the intricate structure-property relationships deepens, carbazole-based materials will undoubtedly play an even more significant role in shaping the future of lighting, displays, and renewable energy.

References

[14] Oner, S., & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing.

[36] Kaunas University of Technology. (2022, September 8). New carbazole-based hole transporting materials to improve the stability of perovskite solar cells. Tech Xplore.

[3] Borun New Material Technology Ltd. (n.d.). Exploring the Potential of Carbazole Derivatives in Organic Electronics. Borunchem.

[22] Zhang, Y., et al. (n.d.). Computational Analysis of Substitution Effects on the Electronic Properties of the Carbazole Derivatives. Scientific.Net.

[9] Unknown. (n.d.). Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels (RSC Publishing).

[5] Daskeviciene, M., et al. (2023, March 20). Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. Energy & Fuels.

[32] Oner, S., & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing.

[18] Daskeviciute-Geguziene, S., et al. (n.d.). Cross-linkable carbazole-based hole transporting materials for perovskite solar cells. Chemical Communications (RSC Publishing).

[4] Unknown. (2023, March 20). Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. ACS Publications.

[35] Unknown. (n.d.). Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs. PMC.

[12] Adhikari, R. M., et al. (2007, June 2). Synthesis and Photophysical Properties of Carbazole-Based Blue Light-Emitting Dendrimers. The Journal of Organic Chemistry.

[23] Karon, K., & Lapkowski, M. (2015). Carbazole electrochemistry: A short review. Journal of Solid State Electrochemistry.

[8] Unknown. (2025, March 27). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI.

[20] Zhang, D., et al. (2018, June 12). Efficient Thermally Activated Delayed Fluorescence Conjugated Polymeric Emitters with Tunable Nature of Excited States Regulated via Carbazole Derivatives for Solution-Processed OLEDs. Macromolecules.

[21] Unknown. (n.d.). Synthesis and application of new carbazole- and phenoxazine-based compounds for organic light emitting diodes. KTU ePubl.

[17] Sharma, A., et al. (n.d.). Synthesis and characterization of multi-substituted carbazole derivatives exhibiting aggregation-induced emission for OLED applications. ResearchGate.

[15] Zhang, Q., et al. (2019, January 28). Highly Efficient Thermally Activated Delayed Fluorescence Emitter Developed by Replacing Carbazole With 1,3,6,8-Tetramethyl-Carbazole. Frontiers.

[16] Zhang, Q., et al. (2019, January 28). Highly Efficient Thermally Activated Delayed Fluorescence Emitter Developed by Replacing Carbazole With 1,3,6,8-Tetramethyl-Carbazole. Frontiers.

[13] Adhikari, R. M., et al. (2007, June 22). Synthesis and photophysical properties of carbazole-based blue light-emitting dendrimers. Journal of Organic Chemistry.

[25] Apriliani, A. T., et al. (2018, December 14). Computational study of electronic properties of carbazole derivatives compounds as sensitizer on dye-sensitized solar cells (DSSC). AIP Conference Proceedings.

[33] Unknown. (n.d.). Ultra-deep-blue thermally actrivated delayed fluorescence emitters constructed by carbazole derivatives enable efficient solution-processed OLED with a CIEy of < 0.05. Journal of Materials Chemistry C (RSC Publishing).

[34] Unknown. (2023, March 22). (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. Unknown Source.

Unknown. (n.d.). Kinetic Modeling of Transient Photoluminescence from Thermally Activated Delayed Fluorescence. Unknown Source.

[27] Unknown. (n.d.). Thin Film Spectroscopy: Setup and Measurement. Ossila.

[6] Unknown. (n.d.). A Review on Synthesis of Carbazole-based Chromophores as Organic Light-emitting Materials. Bentham Science Publisher.

[31] Unknown. (n.d.). Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. ResearchGate.

[19] Unknown. (n.d.). Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. PMC.

[24] Görgün, M. F., et al. (2025, November 19). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. ResearchGate.

[7] Unknown. (2025, August 6). (PDF) Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. ResearchGate.

[28] Unknown. (n.d.). Sample Preparation for UV-Vis Spectroscopy. Ossila.

[1] Martins Ferreira, J. L., et al. (2024, December 13). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. ResearchGate.

[29] Unknown. (2023, April 25). Relative Quantum Yield. Edinburgh Instruments.

[11] Unknown. (2025, October 20). Understanding Photoluminescence Quantum Yield (PLQY) in Emissive Materials. AZoM.

[30] Unknown. (n.d.). Fluorescence, Delayed Fluorescence and Phosphorescence Spectra of a TADF Emitter measured using the FLS1000 with a VPL Laser and. becdn.net.

[2] Ferreira, J. L. M., et al. (n.d.). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI.

Seenan, S., et al. (2025, March 19). Exploring the sensing properties of pH-sensitive carbazole-based AIE emitters and their applications in paper strip sensing. PMC.

[10] Huang, et al. (2025, November 12). Synthesis of Carbazole-Based Electron Donor–Acceptor Architectures Enabling Ultrasensitive Epinephrine Detection. Organic Letters.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. publications.iupac.org [publications.iupac.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. azom.com [azom.com]

- 12. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Application of carbazole derivatives as a multifunctional material for organic light-emitting devices | Technology audit and production reserves [journals.uran.ua]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. High-throughput transient photoluminescence spectrometer for deep learning of thermally activated delayed fluorescence materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 17. osti.gov [osti.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 23. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. prezi.com [prezi.com]

- 27. ossila.com [ossila.com]

- 28. ossila.com [ossila.com]

- 29. edinst.com [edinst.com]

- 30. edin.becdn.net [edin.becdn.net]

- 31. researchgate.net [researchgate.net]

- 32. pubs.aip.org [pubs.aip.org]

- 33. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 34. pubs.acs.org [pubs.acs.org]

- 35. pubs.acs.org [pubs.acs.org]

- 36. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Ullmann Coupling Mechanism & Protocols for Carbazole Derivatives

Strategic Introduction: The Renaissance of Copper

For decades, Palladium-catalyzed Buchwald-Hartwig amination dominated C-N bond formation. However, in the synthesis of carbazole derivatives—critical motifs in organic light-emitting diodes (OLEDs) and alkaloids (e.g., Murraya alkaloids)—Copper-catalyzed Ullmann-Goldberg coupling has reclaimed its status as the method of choice.

Why Copper?

-

Cost Efficiency: Copper precursors (CuI, CuBr) are orders of magnitude cheaper than Pd sources.

-

Trace Metal Compliance: Removing Pd residuals to <10 ppm for pharmaceutical compliance is notoriously difficult; Cu is less toxic and easier to remediate.

-

Orthogonality: Copper chemistry tolerates aryl chlorides and sulfur-containing heterocycles that often poison Pd catalysts.

This guide details the mechanistic underpinnings and provides two validated protocols (Method A: Diamine-Ligand and Method B: Amino Acid-Ligand) for the N-arylation of carbazoles.

Mechanistic Insight: The Cu(I)/Cu(III) Catalytic Cycle[1][2]

Unlike the radical mechanisms often seen in photo-redox chemistry, the thermal Ullmann condensation of carbazoles proceeds via a defined two-electron redox cycle. The modern consensus, supported by kinetic studies from the Buchwald and Ma groups, posits a Cu(I)/Cu(III) cycle rather than the classical

The Catalytic Cycle

-

Ligation: The precatalyst (CuI) coordinates with the bidentate ligand (L), breaking down polymeric CuI aggregates into reactive monomeric species.

-

Deprotonation (Metallation): The base deprotonates the carbazole (

~19.9 in DMSO), facilitating the formation of a Cu(I)-carbazolide complex. This is often the turnover-limiting step in the absence of suitable ligands. -

Oxidative Addition: The aryl halide (Ar-X) adds to the Cu(I) center, generating a transient, high-energy Cu(III) intermediate.

-

Reductive Elimination: The C-N bond forms, releasing the N-aryl carbazole and regenerating the Cu(I)-L species.

Mechanism Diagram

Caption: The Cu(I)/Cu(III) catalytic cycle for N-arylation. Ligands stabilize the Cu(I) monomer and lower the activation energy for oxidative addition.

Critical Parameters & Optimization

Success in Ullmann coupling relies on the "Triangle of Compatibility": Ligand , Base , and Solvent .

Table 1: Ligand Selection Guide

| Ligand Class | Examples | Best For | Mechanism Note |

| 1,2-Diamines | trans-1,2-Cyclohexanediamine, DMEDA | General purpose, Aryl Iodides | Forms tight 5-membered chelates; stabilizes Cu(I). |

| Amino Acids | L-Proline, N,N-Dimethylglycine | Mild conditions, Aryl Bromides | "Ma Conditions." Carboxylate assists in deprotonation/transition state stabilization. |

| Phenanthrolines | 1,10-Phenanthroline | Aqueous/Mixed solvents | Rigid backbone prevents catalyst decomposition at high T. |

Table 2: Base & Solvent Effects

| Component | Recommendation | Rationale |

| Base | Carbazoles are weak nucleophiles. Carbonate/Phosphate bases are strong enough to deprotonate without causing side reactions (unlike NaOtBu). | |

| Solvent | Toluene, Dioxane, DMSO | DMSO is critical for amino acid ligands (solubility). Toluene is preferred for diamines to prevent hydrodehalogenation. |

Validated Experimental Protocols

Method A: The "Buchwald" Protocol (General Purpose)

Best for: Standard synthesis using stable aryl iodides.

Reagents:

-

Carbazole (1.0 equiv)

-

Aryl Iodide (1.2 equiv)

-

CuI (5 mol%)[1]

-

(±)-trans-1,2-Cyclohexanediamine (10-20 mol%)

- (2.0 equiv)

-

1,4-Dioxane (anhydrous)

Workflow:

-

Setup: In a glovebox or under Argon flow, charge a dried Schlenk tube with CuI,

, and Carbazole. -

Liquid Addition: Add Aryl Iodide (if liquid), Ligand, and Dioxane via syringe.

-

Degassing: Briefly sparge with Argon for 2 minutes (Oxygen kills the catalyst by oxidizing Cu(I) to inactive Cu(II)).

-

Reaction: Seal and heat to 110°C for 12–24 hours. The mixture should turn a light blue-green suspension.

-

Workup: Cool to RT. Dilute with EtOAc, filter through a silica plug (to remove copper salts), and concentrate.

Method B: The "Ma" Protocol (Mild/Green)

Best for: Temperature-sensitive substrates or Aryl Bromides.

Reagents:

-

Carbazole (1.0 equiv)

-

Aryl Bromide (1.2 equiv)

-

CuI (10 mol%)[2]

-

L-4-Hydroxyproline (20 mol%)

- (2.0 equiv)

-

DMSO (anhydrous)

Workflow:

-

Setup: Combine CuI, L-4-Hydroxyproline, Base, Carbazole, and Aryl Bromide in a tube.

-

Solvent: Add DMSO.

-

Reaction: Heat to 80–90°C . The amino acid ligand allows for lower temperatures due to the "multifunctional" nature of the carboxylate group assisting the metal center.

-

Workup: Pour into water (DMSO removal). Extract with EtOAc.

Troubleshooting & Quality Control (QC)

The "Color Test" Diagnostic

The color of the reaction mixture is a live diagnostic tool for the oxidation state of Copper.

Caption: Visual diagnostic for catalyst health. Dark blue indicates oxidation (catalyst death) usually due to O2 leak.

Common Failure Modes:

-

Stalled Conversion: Often due to ligand dissociation. Fix: Add another 5 mol% of ligand (not Cu) mid-reaction.

-

Hydrodehalogenation: The Aryl Halide is reduced to Ar-H. Fix: Switch solvent from Dioxane to Toluene and ensure anhydrous conditions.

References

-

Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001).[3][4] A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles.[3][4] Journal of the American Chemical Society.[3][4][5]

-

Ma, D., & Cai, Q. (2008).[6] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles.[6][7] Accounts of Chemical Research.

-

Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[8][9] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[8][9] The Journal of Organic Chemistry.

-

Sambiagio, C., et al. (2014). A comprehensive overview of N-heterocyclic carbene–metal complexes in organic synthesis. Chemical Society Reviews. (Context on shift from Pd to Cu/NHC variants).

Sources

- 1. researchgate.net [researchgate.net]

- 2. html.rhhz.net [html.rhhz.net]

- 3. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. semanticscholar.org [semanticscholar.org]

- 7. chimia.ch [chimia.ch]

- 8. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 9. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]

Application Note & Protocols: Strategic Synthesis of 3,6-Disubstituted Carbazoles via Mono-Iodo Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Carbazoles

The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and rich electron density make it a cornerstone for developing novel therapeutic agents, organic light-emitting diodes (OLEDs), and photovoltaic materials.[1][2] Carbazole alkaloids, found in nature, exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1] The functionalization of the carbazole core, particularly at the 3 and 6 positions, is a critical strategy for modulating its electronic properties and biological activity.

This guide moves beyond simple derivatization to present a strategic approach for synthesizing precisely configured 3,6-disubstituted carbazoles. By starting with mono-iodo precursors, researchers can achieve a level of control that is not possible with direct di-halogenation methods, enabling the creation of both symmetrical and, more importantly, asymmetrical carbazole derivatives with distinct functionalities at each position. We will detail the rationale, key palladium-catalyzed cross-coupling reactions, and provide robust, field-proven protocols to empower your research and development efforts.

Core Directive: Why Start with a Mono-Iodo Precursor?

The choice of a mono-iodo starting material is a deliberate strategic decision rooted in the principles of modern synthetic chemistry. While direct di-halogenation of carbazole can produce 3,6-dibromo or 3,6-diiodo derivatives, this approach inherently limits the synthesis to symmetrically substituted products.[3][4] A sequential, controlled functionalization strategy using a mono-iodo precursor unlocks superior synthetic versatility.

The Causality Behind the Choice:

-

Access to Asymmetry: The primary advantage is the ability to introduce two different substituents (R¹ and R²) onto the carbazole core. This is crucial for fine-tuning molecular properties, such as dipole moments in materials science or creating complex pharmacophores in drug discovery.

-

Reactivity Control: The carbon-iodine (C-I) bond is the longest and weakest of the carbon-halogen bonds, making it highly reactive in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions.[5] This high reactivity allows for the use of milder reaction conditions and ensures the first coupling occurs selectively at the iodinated position. The general reactivity trend is I > Br > Cl.[5]

-

Atom Economy and Efficiency: A sequential approach, particularly one that combines a cross-coupling reaction with a subsequent C-H functionalization, can be more atom-economical than multi-step pathways involving protection and deprotection.

The overall workflow is designed for maximum control and flexibility, allowing for the rational design of complex carbazole targets.

Caption: General workflow for preparing 3,6-disubstituted carbazoles.

Foundational Methodologies: Palladium-Catalyzed Cross-Coupling

The strategic synthesis of disubstituted carbazoles from iodo-precursors relies heavily on palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis due to their reliability, functional group tolerance, and broad substrate scope.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the premier method for forming carbon-carbon bonds between an organohalide and an organoboron species.[6] It is exceptionally versatile for introducing aryl, heteroaryl, or vinyl groups onto the carbazole scaffold, making it invaluable for building conjugated systems for electronic materials or extending the molecular framework for drug candidates.[5][7]

Mechanism Overview: The catalytic cycle involves three key steps:

-

Oxidative Addition: The aryl iodide (Ar-I) reacts with a Pd(0) catalyst to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid (R-B(OH)₂) is transferred to the palladium center.[8]

-

Reductive Elimination: The two organic fragments (Ar and R) couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[9] This reaction allows for the coupling of aryl halides with a vast array of primary and secondary amines, including anilines, alkylamines, and heterocycles, under relatively mild conditions.[10][11]

Mechanism Overview: The mechanism shares similarities with the Suzuki coupling:

-

Oxidative Addition: The aryl halide adds to the Pd(0) catalyst.

-

Amine Coordination & Deprotonation: The amine coordinates to the palladium complex, and a base facilitates the formation of a palladium-amido intermediate.

-

Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[12]

The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step, which is often rate-limiting.[13]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and some reagents can be toxic and/or air-sensitive.

Protocol 1: Synthesis of 3-Iodo-9-ethyl-9H-carbazole (Starting Material)

This protocol first protects the carbazole nitrogen to improve solubility and prevent side reactions, followed by regioselective iodination.

-

Materials:

-

9H-Carbazole (1 equiv.)

-

Iodoethane (1.5 equiv.)

-

Potassium hydroxide (KOH), powdered (3 equiv.)

-

N,N-Dimethylformamide (DMF)

-

N-Iodosuccinimide (NIS) (1.1 equiv.)

-

Dichloromethane (DCM)

-

Standard glassware for reflux and inert atmosphere reactions.

-

-

Step 1: N-Ethylation of Carbazole

-

To a round-bottom flask, add 9H-carbazole and DMF.

-

Add powdered KOH and stir the suspension at room temperature for 30 minutes.

-

Add iodoethane dropwise and stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC until the starting carbazole is consumed.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry to yield 9-ethyl-9H-carbazole.

-

-

Step 2: Iodination at the 3-position

-

Dissolve the 9-ethyl-9H-carbazole from Step 1 in DCM in a round-bottom flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Add NIS portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor by TLC for the appearance of the product and disappearance of the starting material.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield pure 3-iodo-9-ethyl-9H-carbazole.

-

Protocol 2: Suzuki-Miyaura Coupling on 3-Iodo-9-ethyl-9H-carbazole

This protocol demonstrates the introduction of a phenyl group at the 3-position.

-

Materials:

-

3-Iodo-9-ethyl-9H-carbazole (1 equiv.)

-

Phenylboronic acid (1.2 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)

-

Potassium carbonate (K₂CO₃) (2 equiv.)

-

1,4-Dioxane and Water (4:1 v/v mixture)

-

Inert atmosphere setup (Nitrogen or Argon).

-

-

Procedure:

-

To a Schlenk flask, add 3-iodo-9-ethyl-9H-carbazole, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography to yield 9-ethyl-3-phenyl-9H-carbazole.

-

Protocol 3: Bromination of 9-Ethyl-3-phenyl-9H-carbazole

This protocol introduces a bromine atom at the 6-position, preparing the scaffold for the second coupling reaction.

-

Materials:

-

Procedure:

-

Dissolve 9-ethyl-3-phenyl-9H-carbazole in DMF in a round-bottom flask and cool to 0 °C.

-

In a separate flask, dissolve NBS in a minimal amount of DMF.

-

Add the NBS solution dropwise to the carbazole solution while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.[3]

-

Monitor the reaction progress by TLC.

-

Pour the reaction mixture into distilled water to precipitate the crude product.

-

Filter the precipitate under vacuum and wash thoroughly with water.

-

Dry the solid. Recrystallization from a suitable solvent like ethanol or chloroform can be used for purification.[3][14] This yields 6-bromo-9-ethyl-3-phenyl-9H-carbazole.

-

Protocol 4: Buchwald-Hartwig Amination with Morpholine

This protocol demonstrates the introduction of a morpholine moiety at the 6-position.

-

Materials:

-

6-Bromo-9-ethyl-3-phenyl-9H-carbazole (1 equiv.)

-

Morpholine (1.5 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.)

-

Xantphos (ligand) (0.04 equiv.)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

-

Toluene, anhydrous

-

Inert atmosphere setup.

-

-

Procedure:

-

To a Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu under an inert atmosphere.

-

Add the 6-bromo-9-ethyl-3-phenyl-9H-carbazole and anhydrous toluene.

-

Add morpholine via syringe.

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction to 100-110 °C and stir for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the final 3,6-disubstituted product.

-

Data & Optimization

The success of these cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables provide a starting point for optimization.

Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling on Aryl Halides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ (internal) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DME/H₂O | 80-100 | 75-95 | [15] |

| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄ | Toluene, Dioxane | 80-110 | 80-98 | [16] |

| PdCl₂(dppf) | dppf (internal) | Na₂CO₃ | DMF, Toluene | 80-100 | 70-90 |[7] |

Table 2: Representative Amine Scope in Buchwald-Hartwig Amination of Aryl Halides

| Amine Type | Example | Typical Base | Ligand Choice | Notes | Reference |

|---|---|---|---|---|---|

| Primary Alkylamine | n-Butylamine | NaOtBu, LHMDS | RuPhos, BrettPhos | Hindered amines may require specialized ligands. | [11] |

| Secondary Alkylamine | Morpholine, Piperidine | NaOtBu, K₂CO₃ | Xantphos, dppf | Generally high-yielding. | [9] |

| Primary Arylamine | Aniline | NaOtBu, Cs₂CO₃ | BINAP, XPhos | Can be challenging; ligand choice is critical. | [13] |

| Ammonia Equivalent | LiN(SiMe₃)₂ | LiN(SiMe₃)₂ | Josiphos-type | Allows for the synthesis of primary anilines. |[11] |

Conclusion

The use of mono-iodo carbazole precursors provides a robust and highly flexible platform for the synthesis of complex 3,6-disubstituted carbazoles. By leveraging the high reactivity of the C-I bond for an initial cross-coupling reaction, followed by a directed halogenation and a second, distinct coupling, researchers can access a vast chemical space of both symmetric and asymmetric derivatives. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions are exceptionally reliable tools for this strategy. The detailed protocols and optimization data provided herein serve as a comprehensive guide for scientists in drug discovery and materials science to design and execute rational synthetic routes toward novel and functionalized carbazole scaffolds.

References

- Verma, A. K., Danodia, A. K., Saunthwal, R. K., Patel, M., & Choudhary, D. (n.d.).

-

Liu, Z., & Larock, R. C. (2006). Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization. The Journal of organic chemistry, 71(8), 3198–3209. [Link]

- BenchChem. (n.d.). Technical Support Center: Optimizing the Synthesis of 3,6-Dibromocarbazole. BenchChem.

-

Tsang, W. C. P., Munday, R. H., Brasche, G., Zheng, N., & Buchwald, S. L. (2008). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. The Journal of organic chemistry, 73(19), 7603–7610. [Link]

-

Scott, T. L. (2004). Palladium-catalyzed synthesis of carbazole derivatives and formal total syntheses of several naturally occurring carbazole alkaloids. West Virginia University. [Link]

-

Chien, T.-C., et al. (2016). Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives. Molecules, 21(11), 1475. [Link]

- American Institute of Chemists. (n.d.).

- (n.d.).

-

Gulle, S., & Ergun, Y. (2010). Synthesis of New Precursors for the Carbazole Alkaloids. Asian Journal of Chemistry, 22(7), 5517-5522. [Link]

-

Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, 127(42), 14560-14561. [Link]

-

ResearchGate. (n.d.). Derivatization of Iodocarbazole 3 j Using Suzuki‐Miyaura Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. [Link]

- BenchChem. (2025).

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). Exploring the Synthesis and Applications of 3,6-Dibromocarbazole in Modern Chemistry. [Link]

- (n.d.).

-

Tsang, W. C. P., et al. (2008). Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C−H Functionalization and C−N Bond Formation. The Journal of Organic Chemistry. [Link]

-

PubMed. (2023, June 19). Site-Selective C-H Functionalization of Carbazoles. [Link]

-

ResearchGate. (2026, January 6). Synthesis of Natural Carbazole Alkaloids: An Update. [Link]

- BenchChem. (2025). A Comparative Guide to the Reactivity of 3,6-Dibromocarbazole and 3,6-Diiodocarbazole in Cross-Coupling Reactions.

-

ResearchGate. (n.d.). Synthesis and Isolation of Iodocarbazoles. Direct Iodination Reaction of N-Substituted Carbazoles. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Derince, B., et al. (2023). Synthesis and Characterization of 3,6 - Disubstituted Carbazole Containing Fluorene and DSSC Applications. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 25, 8-16. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

Pinto, D. C. G. A., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2043. [Link]

-

Montoir, D., et al. (2022). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 27(9), 2697. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

-

Dander, J. E., & Garg, N. K. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. ACS Catalysis, 7(3), 1413-1423. [Link]

-

ResearchGate. (n.d.). Synthesis of 3,6-diiodo-9-ethyl-9H-carbazole. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]

-

Eskişehir Osmangazi Üniversitesi. (n.d.). Synthesis and Characterization of 3,6 - Disubstituted Carbazole Containing Fluorene and DSSC Applications. [Link]

-

ACS Publications. (2014, March 12). Efficient Carbazole Synthesis via Pd/Cu-Cocatalyzed Cross-Coupling/Isomerization of 2-Allyl-3-iodoindoles and Terminal Alkynes. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

ResearchGate. (2025, August 7). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. [Link]

- (n.d.).

Sources

- 1. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. reddit.com [reddit.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 15. researchgate.net [researchgate.net]

- 16. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Strategies for Removing Unreacted 9-Ethylcarbazole

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in purifying reaction mixtures containing unreacted 9-ethylcarbazole. As a neutral, relatively non-polar, and often highly soluble aromatic compound, 9-ethylcarbazole can be tenacious. This document provides field-proven troubleshooting advice and detailed protocols to ensure the successful isolation of your target compounds.

Frequently Asked Questions (FAQs): Initial Assessment

Q1: What are the key physicochemical properties of 9-ethylcarbazole I should consider for purification?

A1: Understanding the properties of 9-ethylcarbazole is the first step in designing an effective purification strategy. It is a white to off-white solid at room temperature.[1] Its non-polar nature and solubility profile are the most critical factors. It is generally insoluble in water but soluble in many common organic solvents like ethanol, acetone, DMSO, ethyl acetate, and dichloromethane.[2][3][4]

Here is a summary of its essential properties:

| Property | Value | Source |

| CAS Number | 86-28-2 | [5][6] |

| Molecular Formula | C₁₄H₁₃N | [6] |

| Molecular Weight | 195.26 g/mol | [1][6] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 68-70 °C (approx.) | [6] |

| Water Solubility | Insoluble | [2][4] |

| Organic Solvent Solubility | Soluble in DMSO (≥200 mg/mL), ethanol, acetone, ethyl acetate, THF | [1][2][7] |

This solubility profile means that simple aqueous washes will not remove it, and it will readily dissolve in most organic solvents used for extraction and chromatography.

Q2: I'm starting my purification. How do I choose the best method to remove 9-ethylcarbazole?

A2: The optimal purification strategy depends entirely on the properties of your desired product relative to 9-ethylcarbazole. The key is to exploit differences in polarity, acidity/basicity, or solubility. The following decision tree provides a logical workflow for selecting a primary purification method.

Caption: Purification strategy selection workflow.

Guide 1: Purification by Column Chromatography

Column chromatography is the most versatile method for separating compounds based on polarity differences.[8]

Q3: My product and 9-ethylcarbazole have very similar Rf values on TLC. How can I improve separation?

A3: This is a common challenge. When baseline separation is difficult, you need to enhance the resolving power of your chromatography system.

-

Expertise & Experience: The interaction between your compounds, the stationary phase (silica), and the mobile phase (solvent) determines the separation. Minor changes to this system can have a large impact.

-

Troubleshooting Steps:

-

Optimize the Solvent System: Test various solvent systems on analytical TLC plates.[9] A good starting point for carbazole derivatives is a hexane/ethyl acetate or petroleum ether/ethyl acetate mixture.[9][10] Aim for an Rf value of 0.2-0.3 for your target compound to achieve the best separation on a column.[9][10]

-

Use a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic elution), use a gradient. Start with a very non-polar mobile phase (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity. A shallow gradient increases the resolution between closely eluting spots.[8]

-

Increase Column Length: A longer column provides more surface area for interaction, which can improve the separation of compounds with similar Rf values.

-

Try a Different Stationary Phase: If silica gel fails, consider using alumina. Alumina has different selectivity compared to silica and may resolve your mixture.[11] For particularly stubborn separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[8]

-

Protocol 1: Column Chromatography

This protocol provides a standard methodology for separating a hypothetical product from unreacted 9-ethylcarbazole.

-

Mobile Phase Selection:

-

Using analytical TLC, find a solvent system (e.g., hexane/ethyl acetate) where the 9-ethylcarbazole has an Rf of ~0.4 and your product has an Rf of ~0.2-0.3.[10]

-

-

Column Packing:

-

Prepare a slurry of silica gel in your initial, least polar eluent.

-

Pour the slurry into your column and allow it to pack uniformly, ensuring no air bubbles are trapped.

-

-

Sample Loading:

-

Dissolve your crude product in a minimal amount of a suitable solvent, such as dichloromethane.[8]

-

Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading").

-

Carefully add this powder to the top of the packed column.[8] This technique often results in better separation than loading the sample as a liquid.

-

-

Elution:

-

Begin eluting with the least polar solvent mixture determined from your TLC analysis.

-

If using a gradient, slowly increase the percentage of the more polar solvent.

-

-

Fraction Collection:

-

Collect fractions and monitor them by TLC to identify which ones contain your pure product.[8]

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Guide 2: Purification by Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline products, provided your target compound is a solid and has different solubility characteristics than 9-ethylcarbazole in a given solvent system.[10]

Q4: I've tried to recrystallize my product, but it keeps "oiling out" or no crystals form at all. What should I do?

A4: "Oiling out" occurs when a compound comes out of solution above its melting point. Failure to crystallize often points to supersaturation or the presence of impurities inhibiting crystal lattice formation.

-

Expertise & Experience: Successful crystallization is a thermodynamic process that can be kinetically slow. Patience and methodical adjustments are key.

-

Troubleshooting Steps:

-

Solvent Choice is Critical: The ideal solvent is one where your product is sparingly soluble at room temperature but highly soluble when hot, while 9-ethylcarbazole is either very soluble or very insoluble at all temperatures. Common solvents for carbazole derivatives include ethanol, isopropanol, or a binary mixture like hexane/ethyl acetate or ethanol/water.[8][11]

-

Induce Crystallization: If crystals do not form upon cooling, try the following:

-

Address Oiling Out:

-

Add more solvent to the oiled-out mixture and heat until a clear solution is formed. Then, allow it to cool more slowly.

-

Try a different solvent system with a lower boiling point.

-

-

Protocol 2: Recrystallization

-

Solvent Selection: Test the solubility of your crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) to find a suitable system.

-

Dissolution:

-

Place the crude solid in an Erlenmeyer flask.

-

Add the chosen solvent dropwise while heating and stirring until the solid is just completely dissolved. Using the minimum amount of hot solvent is crucial to maximize recovery.[10]

-

-

Decolorization (Optional):

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]

-

-

Isolation:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove residual impurities from the mother liquor.[10]

-

Dry the purified crystals in a desiccator or vacuum oven.

-

Guide 3: Purification by Liquid-Liquid Extraction

This method is highly effective if your target compound has an acidic or basic functional group, whereas 9-ethylcarbazole is neutral.

Q5: My product contains a phenol/carboxylic acid. Can I use extraction to remove the neutral 9-ethylcarbazole?

A5: Absolutely. This is an ideal scenario for an acid-base extraction. By converting your acidic product into its water-soluble salt, you can easily separate it from the water-insoluble 9-ethylcarbazole.

-

Trustworthiness: This method relies on fundamental acid-base chemistry. An acidic compound (like a phenol or carboxylic acid) will be deprotonated by a base (like NaOH or NaHCO₃) to form an ionic salt. This salt will preferentially dissolve in the aqueous layer, while the neutral 9-ethylcarbazole remains in the organic layer.[12]

-

Workflow:

-

Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic solution with an aqueous base (e.g., 5% NaOH solution).

-

The deprotonated product moves to the aqueous layer. The 9-ethylcarbazole stays in the organic layer.

-

Separate the layers.

-

Re-acidify the aqueous layer with HCl to precipitate your pure product, which can then be collected by filtration.

-

Protocol 3: Acid-Base Extraction

-

Dissolution: Dissolve the crude reaction mixture in a separatory funnel containing an organic solvent like ethyl acetate (100 mL).

-

Extraction:

-

Add a 5% aqueous sodium hydroxide (NaOH) solution (50 mL) to the funnel.[12]

-

Stopper the funnel, invert, and vent. Shake gently, venting periodically.

-

Allow the layers to separate. Drain the lower aqueous layer into a flask.

-

Repeat the extraction of the organic layer two more times with fresh NaOH solution, combining the aqueous extracts. The 9-ethylcarbazole remains in the ethyl acetate layer.

-

-

Product Isolation:

-

Cool the combined aqueous extracts in an ice bath.

-

Slowly add concentrated HCl until the solution is acidic (test with pH paper). Your product should precipitate out.

-

Collect the solid product by vacuum filtration.

-

-

Final Wash: Wash the organic layer (containing 9-ethylcarbazole) with water and then brine, dry it over anhydrous sodium sulfate, filter, and concentrate to confirm the removal of your product.[13]

References

- Benchchem. (2025).

- Grokipedia. (n.d.). 3-Amino-9-ethylcarbazole. Grokipedia.

- Benchchem. (2025).

- Benchchem. (2025).

- Cheméo. (2023). Chemical Properties of 9H-Carbazole, 9-ethyl- (CAS 86-28-2). Cheméo.

- Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Organic Syntheses Procedure.

- Benchchem. (2025). An In-depth Technical Guide to 3-Amino-9-ethylcarbazole (AEC). Benchchem.

- ResearchGate. (n.d.). An Efficient Extraction Method for Separation of Carbazole and Derivatives from Coal Tar Derived Anthracene Oil by Using Ionic Liquids.

- PMC. (2024, March 7).

- ACS Publications. (2018). An Effective Approach for Separating Carbazole and Its Derivates from Coal-Tar-Derived Anthracene Oil Using Ionic Liquids. Energy & Fuels.

- ChemicalBook. (2026, January 13). 3-Amino-9-ethylcarbazole. ChemicalBook.

- NIST. (n.d.). 9H-Carbazole, 9-ethyl-. NIST WebBook.

- MedchemExpress.com. (n.d.). 9-Ethylcarbazole (N-Ethylcarbazole)

- Benchchem. (2025). Technical Support Center: Synthesis and Purification of 1H-Benzo[c]carbazole. Benchchem.

- Benchchem. (n.d.).

- Google Patents. (n.d.).

- The Department of Chemistry, UWI, Mona, Jamaica. (2014, October 30).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Amino-9-ethylcarbazole | 132-32-1 [chemicalbook.com]

- 5. 9H-Carbazole, 9-ethyl- (CAS 86-28-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 9H-Carbazole, 9-ethyl- [webbook.nist.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Separation of an Unknown Mixture [wwwchem.uwimona.edu.jm]

- 13. Organic Syntheses Procedure [orgsyn.org]

solving dehalogenation side reactions in 3-iodocarbazole coupling

Introduction

The palladium-catalyzed cross-coupling of 3-iodocarbazole is a cornerstone reaction for the synthesis of functionalized carbazole derivatives, which are pivotal in the development of pharmaceuticals, organic electronics, and advanced materials.[1] Despite its utility, researchers frequently encounter a significant and yield-limiting side reaction: the premature reduction of the C-I bond, leading to the formation of the undesired dehalogenated carbazole byproduct.

This technical guide provides in-depth troubleshooting strategies and answers to frequently asked questions to empower researchers to diagnose, mitigate, and solve dehalogenation issues in their 3-iodocarbazole coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of 3-iodocarbazole coupling?

A1: Dehalogenation, also known as hydrodehalogenation, is a side reaction where the iodine atom on the 3-iodocarbazole starting material is replaced by a hydrogen atom.[2] This results in the formation of 9H-carbazole instead of the desired cross-coupled product, which reduces the overall reaction yield and complicates purification.

Q2: What is the primary mechanism driving this unwanted side reaction?